

Pemigatinib treatment interruption criteria

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Compound Focus: Pemigatinib

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Indications and Dosage Overview

Pemigatinib is an oral kinase inhibitor approved for two main indications, each with a different dosing schedule [1]:

- **Cholangiocarcinoma:** Used in adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an **FGFR2** fusion or rearrangement. The recommended dosage is **13.5 mg once daily for 14 consecutive days, followed by 7 days off**, in 21-day cycles.
- **Myeloid/Lymphoid Neoplasms (MLNs):** Used in adults with relapsed or refractory MLNs with an **FGFR1** rearrangement. The recommended dosage is **13.5 mg once daily on a continuous basis**.

For both indications, treatment continues until disease progression or unacceptable toxicity. The tablets should be swallowed whole, with or without food [1] [2].

Treatment Interruption & Dose Modification Criteria

The following tables summarize the primary criteria and management strategies for adverse reactions requiring **pemigatinib** treatment interruption or dose modification. These are critical for maintaining patient safety during therapy.

Table 1: Dosage Modification for Specific Adverse Reactions

Adverse Reaction	Severity	Recommended Dosage Modification
Retinal Pigment Epithelial Detachment (RPED) [1] [2]	Asymptomatic and stable on examination	Continue PEMAZYRE.
	Symptomatic or worsening on examination	Withhold PEMAZYRE.
	Upon improvement after withholding	Resume at a lower dose .
	Symptoms persist or no improvement	Consider permanent discontinuation .
Hyperphosphatemia [1] [2]	Serum phosphate >7 mg/dL to ≤10 mg/dL	Initiate phosphate-lowering therapy; monitor weekly. Withhold if not <7 mg/dL within 2 weeks.
	Serum phosphate >10 mg/dL	Initiate phosphate-lowering therapy; monitor weekly. Withhold if not ≤10 mg/dL within 1 week.
	After withholding for elevated phosphate	Resume at a lower dose when levels are <7 mg/dL.
Other Adverse Reactions [2]	Grade 3	Withhold until resolution to Grade 1/baseline. Resume at a lower dose if resolves within 2 weeks.
	Grade 4	Permanently discontinue .

Table 2: Recommended Dose Reduction Levels

Pemigatinib is available in three strengths to enable these dose reductions [1] [2].

Dose Reduction	Recommended Dosage for Cholangiocarcinoma	Recommended Dosage for MLNs with FGFR1 Rearrangement
First	9 mg once daily (14 days on/7 days off)	9 mg once daily (continuous)
Second	4.5 mg once daily (14 days on/7 days off)	4.5 mg once daily (continuous)
Third	Permanently discontinue	4.5 mg once daily (14 days on/7 days off)*

Permanently discontinue if unable to tolerate this dose [1].

Clinical Management of Common adverse reactions

Hyperphosphatemia is both a common adverse reaction and a pharmacodynamic effect of **pemigatinib**, occurring in up to 93% of patients in clinical trials [2]. Ocular and dermatologic toxicities are also frequently observed and require proactive management.

- **Hyperphosphatemia:** Can lead to soft tissue mineralization. Management includes a low-phosphate diet, phosphate-lowering therapy, and close monitoring. The high incidence (60-81%) is consistent across FGFR inhibitors [3].
- **Ocular Toxicity:** Retinal Pigment Epithelial Detachment (RPED) occurred in 11% of patients in clinical trials. A comprehensive ophthalmological examination is required prior to treatment, every 2 months for the first 6 months, and every 3 months thereafter [1] [2].
- **Other Toxicities:** Dry eye (31%), alopecia (49%), diarrhea (47%), stomatitis (35%), and nail toxicity (43%) are also common. Most of these toxicities are manageable with supportive care, allowing patients to remain on therapy [2] [3].

Clinical Trial Context

It is important for researchers to note that **pemigatinib**'s activity is highly specific to the type of **FGFR** alteration and tumor lineage. For example:

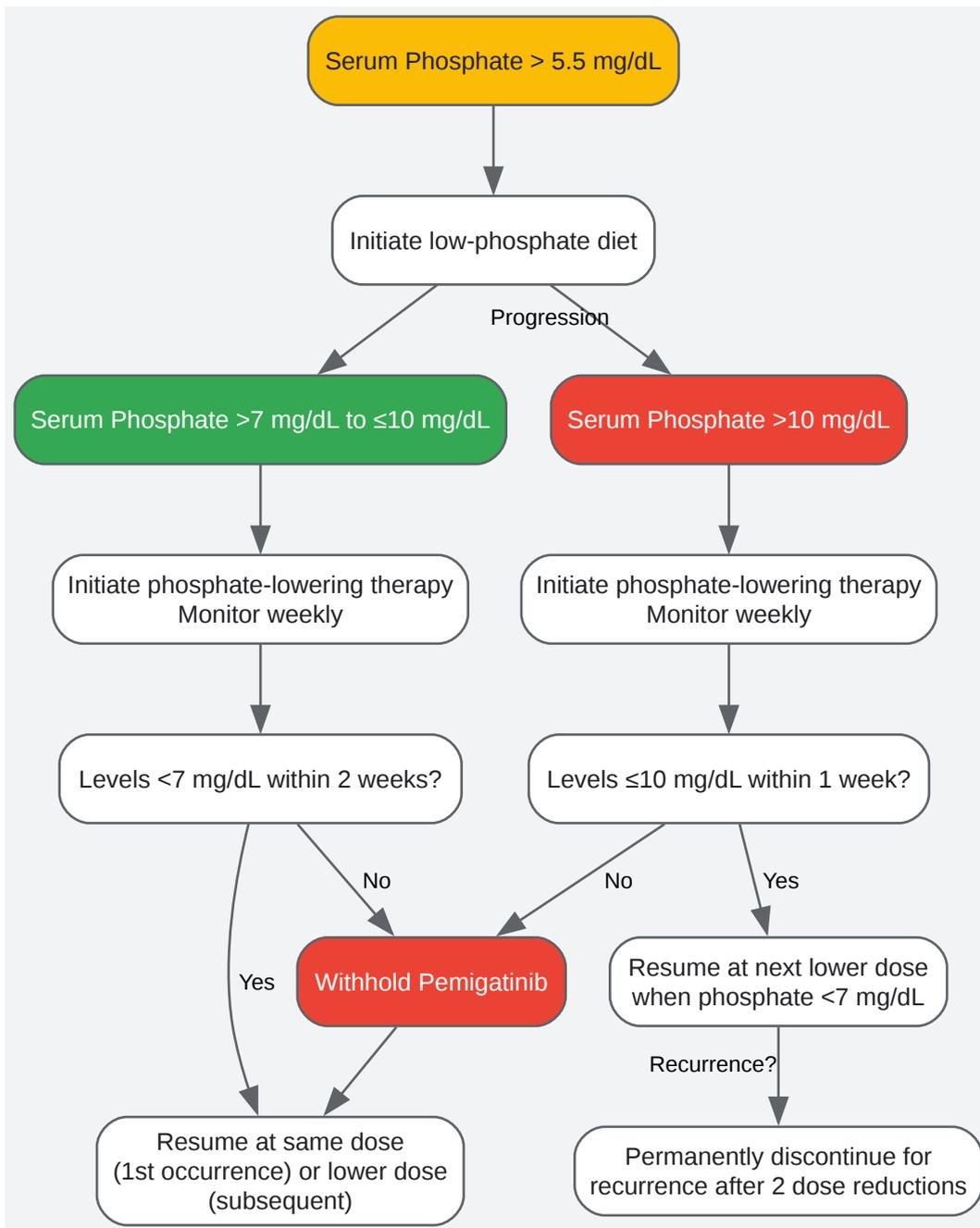
- A phase II trial in patients with metastatic or unresectable **colorectal cancer** harboring **FGFR** alterations was closed due to futility, as the objective response rate was 0% [4]. This highlights that

efficacy in one tumor type does not guarantee efficacy in others, even with similar genomic alterations.

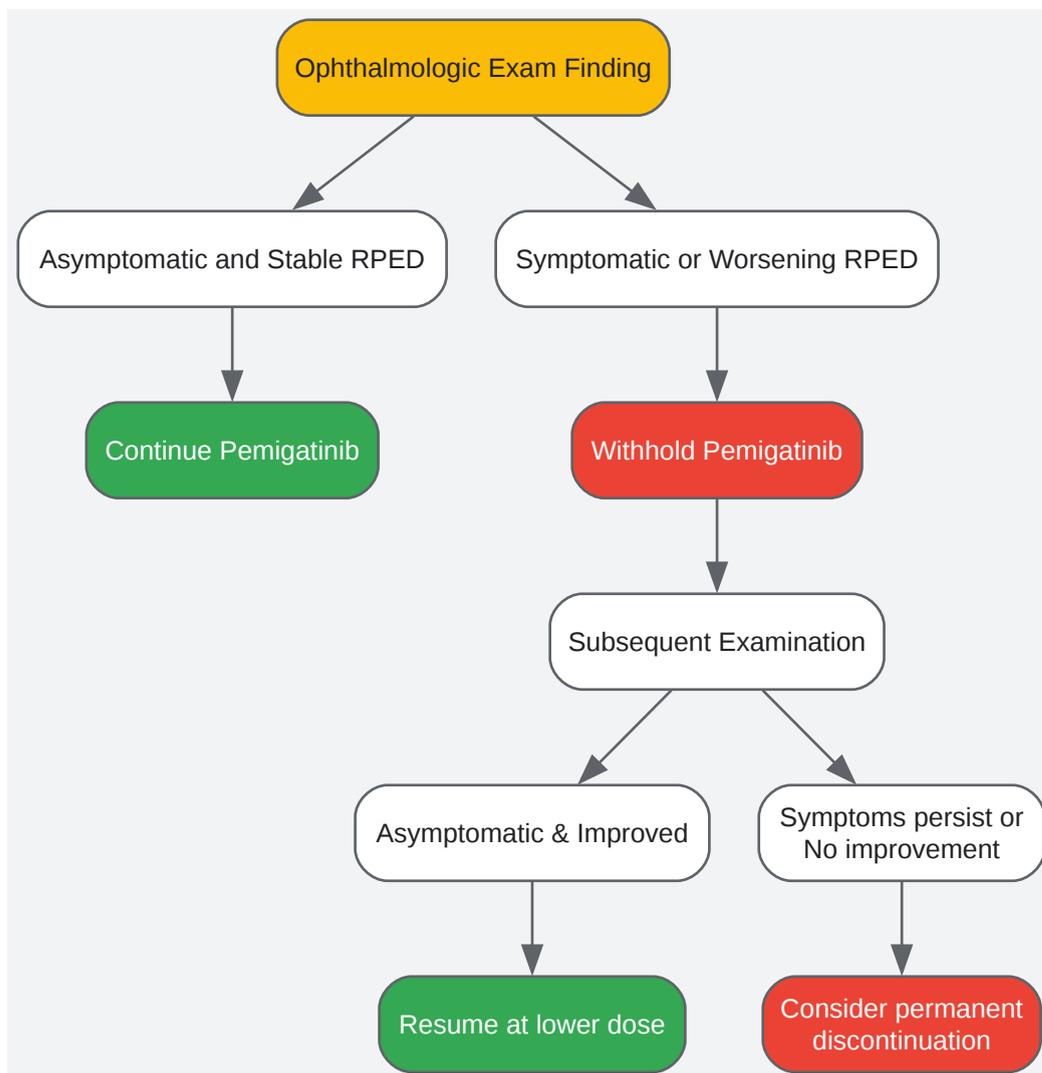
- The FIGHT-302 phase III trial is comparing **pemigatinib** versus gemcitabine plus cisplatin as a first-line treatment in patients with unresectable or metastatic cholangiocarcinoma with **FGFR2** rearrangement [5].

Troubleshooting & Management Workflows

The diagrams below illustrate the clinical decision-making pathways for managing the two most critical adverse reactions associated with **pemigatinib** therapy.



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